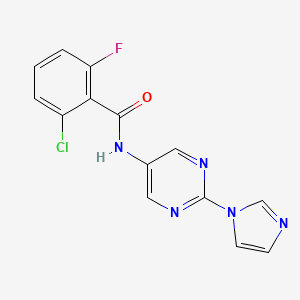

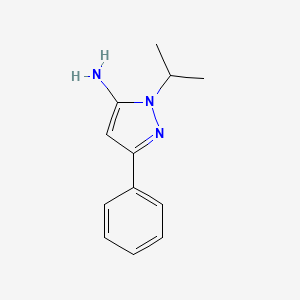

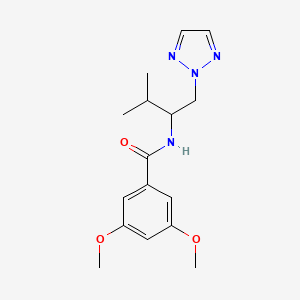

4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol (4-BPMP) is a novel synthetic compound that has been studied for its potential applications in scientific research. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its mechanism of action. In

Aplicaciones Científicas De Investigación

Chemosensors for pH Discrimination

Two compounds, 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde (HM-2py-B) and 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde (HM-3py-B), related in structure to 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, have been used as fluorescent chemosensors for pH. These compounds show significant fluorescence intensity changes in response to pH variations, allowing for the discrimination between normal cells and cancer cells due to the pH differences in their environments (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).

Selective NR1/2B N-Methyl-D-Aspartate Receptor Antagonists

Studies have identified compounds derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone, structurally related to 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives have shown effectiveness in a formalin-induced hyperalgesia model in mice, highlighting their potential in neurological and pain research (Borza, Bozo, Barta-Szalai, Kiss, Tárkányi, Demeter, Gáti, Háda, Kolok, Gere, Fodor, Nagy, Galgóczy, Magdó, Ágai, Fetter, Bertha, Keserü, Horváth, Farkas, Greiner, & Domány, 2007).

Photocatalytic Benzene Hydroxylation

Research on Fe-based metal–organic frameworks has shown that selective benzene hydroxylation to phenol can be achieved under visible light irradiation. This process involves compounds structurally similar to 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, underscoring their potential use in industrial chemical processes and sustainable energy applications (Wang, Wang, & Li, 2015).

Biotransformation of Phenolic Compounds

Studies have explored the biotransformation of phenolic compounds, which is relevant to the derivative of interest. This research investigates the anaerobic transformation of phenols under methanogenic conditions, highlighting potential applications in environmental bioremediation and sustainable waste management (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Kinetics of Phenol Biotransformation

Another aspect of research focuses on the kinetics of phenol biotransformation, particularly in the context of environmental pollution and wastewater treatment. This research has implications for understanding how similar phenolic compounds, including 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, are processed in natural and industrial ecosystems (Kumaran & Paruchuri, 1997).

Propiedades

IUPAC Name |

4-[(1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZSEUPGUDIELE-VGOFRKELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2681365.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2681372.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B2681374.png)

![3-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B2681376.png)

![7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2681380.png)